molecular formula C11H5FIN B13914641 3-Fluoro-2-iodo-1-naphthonitrile

3-Fluoro-2-iodo-1-naphthonitrile

Cat. No.: B13914641
M. Wt: 297.07 g/mol
InChI Key: GGYSARXXVDZZGS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Fluoro-2-iodo-1-naphthonitrile typically involves the introduction of fluorine and iodine atoms onto the naphthalene ring. One common method is the halogenation of 1-naphthonitrile, where fluorine and iodine are introduced sequentially under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

3-Fluoro-2-iodo-1-naphthonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Fluoro-2-iodo-1-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-1-naphthonitrile involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

3-Fluoro-2-iodo-1-naphthonitrile can be compared with other halogenated naphthonitriles, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H5FIN

Molecular Weight

297.07 g/mol

IUPAC Name

3-fluoro-2-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5FIN/c12-10-5-7-3-1-2-4-8(7)9(6-14)11(10)13/h1-5H

InChI Key

GGYSARXXVDZZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C#N)I)F

Origin of Product

United States

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